2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE
Overview
Description
2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the iodo group: This is usually done via electrophilic iodination using iodine or iodinating agents.
Substitution reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to dehalogenated products.
Scientific Research Applications
2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE: Lacks the iodo group.
2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-BROMO-4(3H)-QUINAZOLINONE: Contains a bromo group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-[(E)-2-(2-CHLOROPHENYL)-1-ETHENYL]-3-(2,4-DIMETHYLPHENYL)-6-IODO-4(3H)-QUINAZOLINONE makes it unique compared to its analogs. The iodo group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2,4-dimethylphenyl)-6-iodoquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClIN2O/c1-15-7-11-22(16(2)13-15)28-23(12-8-17-5-3-4-6-20(17)25)27-21-10-9-18(26)14-19(21)24(28)29/h3-14H,1-2H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGRSJBKRHXUBH-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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